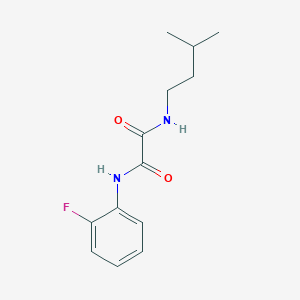![molecular formula C18H20N2O3 B4684164 N-(2-methoxyethyl)-2-[(phenylacetyl)amino]benzamide](/img/structure/B4684164.png)
N-(2-methoxyethyl)-2-[(phenylacetyl)amino]benzamide
説明
N-(2-methoxyethyl)-2-[(phenylacetyl)amino]benzamide, commonly known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAA is a white crystalline powder that is synthesized using specific chemical methods.
作用機序
The mechanism of action of MPAA is not fully understood. However, studies have suggested that MPAA may exert its effects through the inhibition of various enzymes such as histone deacetylases (HDACs) and proteasomes. HDACs are enzymes that regulate gene expression, and their inhibition by MPAA may lead to the induction of apoptosis in cancer cells. Proteasomes are enzymes that degrade proteins, and their inhibition by MPAA may lead to the accumulation of misfolded proteins and subsequent cell death.
Biochemical and Physiological Effects:
MPAA has been shown to have various biochemical and physiological effects. In cancer cells, MPAA has been found to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis, the formation of new blood vessels. In neurons, MPAA has been shown to reduce oxidative stress-induced damage, improve mitochondrial function, and reduce inflammation. In immune cells, MPAA has been shown to reduce inflammation, modulate the immune response, and inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using MPAA in lab experiments is its potential to inhibit the growth of cancer cells and induce apoptosis. MPAA has also been shown to have neuroprotective and anti-inflammatory effects, making it a promising compound for research in these fields. However, one limitation of using MPAA in lab experiments is its potential toxicity. MPAA has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on MPAA. One direction is to further investigate the mechanism of action of MPAA and its interactions with various enzymes and proteins. Another direction is to study the potential use of MPAA in combination with other drugs or therapies for cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, the development of new synthetic methods for MPAA and its derivatives may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
科学的研究の応用
MPAA has been extensively studied for its potential applications in various fields such as cancer research, neurology, and immunology. In cancer research, MPAA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. MPAA has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
In neurology, MPAA has been studied for its potential neuroprotective effects. MPAA has been shown to protect neurons from oxidative stress-induced damage and reduce inflammation in the brain. MPAA has also been found to improve cognitive function in animal models of Alzheimer's disease.
In immunology, MPAA has been studied for its potential anti-inflammatory effects. MPAA has been shown to reduce inflammation in animal models of arthritis and colitis. MPAA has also been found to modulate the immune response in animal models of sepsis.
特性
IUPAC Name |
N-(2-methoxyethyl)-2-[(2-phenylacetyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-23-12-11-19-18(22)15-9-5-6-10-16(15)20-17(21)13-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGKBFNFBTWFDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=CC=C1NC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-2-({4-ethyl-5-[5-methyl-4-(4-methylphenyl)-3-thienyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4684085.png)
![2-amino-4-(4-isopropylphenyl)-6-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3,5-pyridinedicarbonitrile](/img/structure/B4684101.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B4684105.png)
![ethyl 6-({[1-cyclopropyl-4-(4-methoxybenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}methyl)-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4684116.png)
![N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(methylthio)ethyl]glycinamide](/img/structure/B4684124.png)

![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4684135.png)
![2-methoxy-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]benzamide](/img/structure/B4684143.png)
![4-({3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4684145.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4684152.png)
![1,3,9-trimethyl-7-(2-methyl-2-propen-1-yl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4684158.png)
![methyl 2-{[(6-chloro-2-imino-2H-chromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4684172.png)
![ethyl 2-{[({4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4684178.png)
![2-(2-bromo-4-methylphenoxy)-N-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]carbonothioyl}acetamide](/img/structure/B4684184.png)